
1,4-Butane-d8-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Butane-d8-dithiol is a deuterated form of 1,4-Butanedithiol, an organosulfur compound with the formula HSCD2CD2CD2CD2SH. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. It is a colorless liquid with a strong odor and is highly soluble in organic solvents. The compound is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Butane-d8-dithiol can be synthesized through the deuteration of 1,4-Butanedithiol. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled conditions. The reaction typically requires a catalyst to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterated compounds. The production methods ensure high purity and yield of the compound, making it suitable for various research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Butane-d8-dithiol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in substitution reactions where the thiol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 1,2-dithiane.
Reduction: The major product is the corresponding thiol.
Substitution: The products depend on the substituent introduced.
Aplicaciones Científicas De Investigación
1,4-Butane-d8-dithiol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structures.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of biodegradable polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,4-Butane-d8-dithiol involves its interaction with various molecular targets. The compound can form disulfide bonds with proteins and other biomolecules, affecting their structure and function. It can also act as a reducing agent, participating in redox reactions that are crucial for various biochemical processes.
Comparación Con Compuestos Similares
1,4-Butane-d8-dithiol can be compared with other similar compounds such as:
1,4-Butanedithiol: The non-deuterated form, which has similar chemical properties but different isotopic composition.
1,3-Propanedithiol: A shorter-chain dithiol with different reactivity and applications.
Dithiothreitol: A commonly used reducing agent in biochemistry with different structural and functional properties.
The uniqueness of this compound lies in its deuterated nature, which makes it valuable for studies involving isotopic labeling and tracing.
Propiedades
Fórmula molecular |
C4H10S2 |
|---|---|
Peso molecular |
130.3 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-dithiol |
InChI |
InChI=1S/C4H10S2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 |
Clave InChI |
SMTOKHQOVJRXLK-SVYQBANQSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])S)C([2H])([2H])S |
SMILES canónico |
C(CCS)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



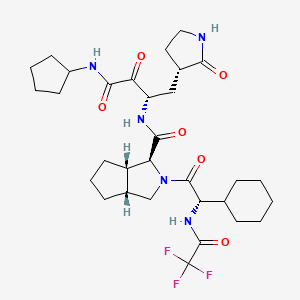
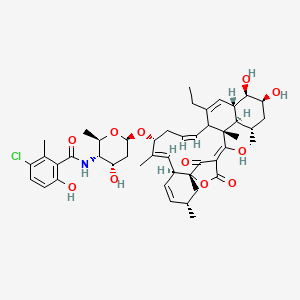
![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)
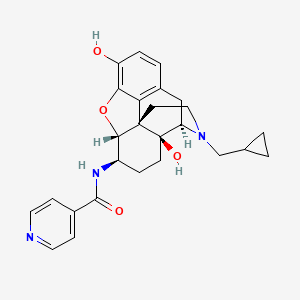
![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12401740.png)
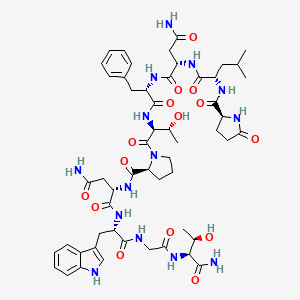
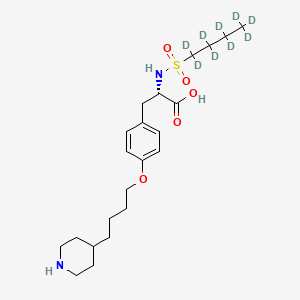
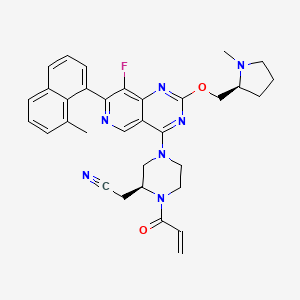
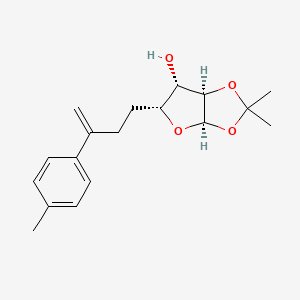
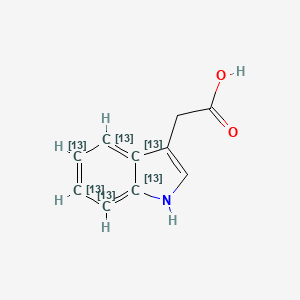
![2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12401784.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12401786.png)

